molecular formula C10H5F4NO2S2 B2914616 3-[3-(Trifluoromethyl)phenyl]-1,2-thiazole-4-sulfonyl fluoride CAS No. 2138192-91-1

3-[3-(Trifluoromethyl)phenyl]-1,2-thiazole-4-sulfonyl fluoride

Cat. No.: B2914616
CAS No.: 2138192-91-1
M. Wt: 311.27
InChI Key: VPLFIEHWGOZKAK-UHFFFAOYSA-N
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Description

3-[3-(Trifluoromethyl)phenyl]-1,2-thiazole-4-sulfonyl fluoride is a complex organic compound characterized by its trifluoromethyl group and thiazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-[3-(Trifluoromethyl)phenyl]-1,2-thiazole-4-sulfonyl fluoride typically involves multiple steps, starting with the preparation of the trifluoromethylphenyl derivative

Industrial Production Methods: Industrial production of this compound may involve large-scale chemical reactions under controlled conditions to ensure purity and yield. Advanced techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

  • Substitution: Nucleophilic substitution reactions may involve reagents like sodium hydroxide (NaOH) or potassium carbonate (K2CO3).

Major Products Formed:

  • Oxidation: Formation of carboxylic acids or ketones.

  • Reduction: Production of alcohols or amines.

  • Substitution: Generation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry: This compound is used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals. Biology: It serves as a tool in biological studies to understand enzyme mechanisms and protein interactions. Medicine: Industry: Utilized in the production of advanced materials and coatings due to its unique chemical properties.

Mechanism of Action

The mechanism by which 3-[3-(Trifluoromethyl)phenyl]-1,2-thiazole-4-sulfonyl fluoride exerts its effects involves interactions with specific molecular targets and pathways. The trifluoromethyl group enhances the compound's binding affinity to certain enzymes and receptors, leading to its biological activity.

Comparison with Similar Compounds

  • 3-(Trifluoromethyl)pyrazole: Another compound with a trifluoromethyl group, used in pharmaceuticals and agrochemicals.

  • Trifluoromethyl-substituted phenols: Common in various industrial applications due to their stability and reactivity.

Uniqueness: 3-[3-(Trifluoromethyl)phenyl]-1,2-thiazole-4-sulfonyl fluoride stands out due to its unique combination of the trifluoromethyl group and the thiazole ring, which imparts distinct chemical and biological properties compared to other similar compounds.

This comprehensive overview highlights the significance of this compound in scientific research and its potential applications across various fields

Properties

IUPAC Name

3-[3-(trifluoromethyl)phenyl]-1,2-thiazole-4-sulfonyl fluoride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H5F4NO2S2/c11-10(12,13)7-3-1-2-6(4-7)9-8(5-18-15-9)19(14,16)17/h1-5H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VPLFIEHWGOZKAK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)C(F)(F)F)C2=NSC=C2S(=O)(=O)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H5F4NO2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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